molecular formula C12H9N3O3 B2888100 N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide CAS No. 339207-13-5

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide

Cat. No. B2888100
M. Wt: 243.222
InChI Key: DTJGUILAUUDBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Reactivity

The compound N-(1-Naphthyl)furan-2-carboxamide, closely related to the chemical of interest, has been synthesized and shown to undergo various electrophilic substitution reactions. This synthesis and reactivity provide a pathway for creating derivatives of furan-2-carboxamide compounds, which may have diverse applications in organic chemistry and materials science (Aleksandrov & El’chaninov, 2017).

DNA Interaction

A derivative of furamidine, which is structurally similar to the queried compound, has been found to bind to GC-containing sites on DNA more strongly than to pure AT sequences. This specific molecular recognition by the compound suggests potential applications in gene therapy and the study of DNA-protein interactions (Wang et al., 2000).

Catalytic Applications

Palladium-catalyzed condensation involving an N-aryl imine and an alkynylbenziodoxolone derivative, which is conceptually similar to the queried compound, leads to the formation of multisubstituted furans. These furans are of interest in catalysis and synthetic organic chemistry, showcasing the potential of furan-carboxamide derivatives in these fields (Lu, Wu, & Yoshikai, 2014).

Synthesis of Monoamides

The regioselective monoamidation of furan-2,5-dicarboxylic acid, related to the queried compound, illustrates the potential for synthesizing monoamides with high selectivity. This process could be significant in the development of new pharmaceuticals and materials (Fischer & Fišerová, 2015).

Antimicrobial Activity

N-(thiazol-2-yl)furan-2-carboxamide, structurally related to the queried compound, has been synthesized and shown to possess antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Cakmak et al., 2022).

Safety And Hazards

The specific safety and hazards of OBFC are not mentioned in the retrieved information. However, it is noted that it is for research use only and not for human or veterinary use1.


properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-11(10-2-1-5-18-10)13-7-3-4-8-9(6-7)15-12(17)14-8/h1-6H,(H,13,16)(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJGUILAUUDBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide

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